r-(+)-bisoprolol

Description

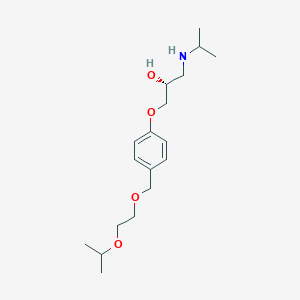

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYCDWMUTMEGQY-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)COCCOC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111051-40-2 | |

| Record name | Bisoprolol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111051402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BISOPROLOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L68D148Q8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: The Imperative of Enantiomeric Purity in Pharmacology

An In-depth Technical Guide to the Chemical Synthesis and Characterization of R-(+)-Bisoprolol

Bisoprolol is a highly cardioselective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases, including hypertension and heart failure.[1][2][3] It is commercially available as a racemic mixture of its two enantiomers, (S)-(-)-bisoprolol and this compound.[1] The pharmacological activity, however, resides almost exclusively in the (S)-enantiomer, which exhibits 30 to 80 times greater β-blocking activity than its R-counterpart.[1] While the R-(+)-enantiomer is largely considered inactive or even potentially harmful, the study of its synthesis, characterization, metabolism, and potential off-target effects is crucial for a complete understanding of the drug's profile.[1][4] This guide provides a comprehensive, field-proven framework for the enantioselective synthesis and rigorous analytical characterization of this compound, designed for researchers and drug development professionals.

Part 1: Enantioselective Synthesis of this compound

The synthesis of a single enantiomer requires a strategy that introduces chirality in a controlled manner. The most direct and widely adopted method for synthesizing this compound is through the use of a chiral building block, specifically (S)-epichlorohydrin. This approach ensures the desired stereochemistry at the molecule's single chiral center from the outset.

Core Synthetic Strategy: Asymmetric Synthesis via Chiral Epoxide

The fundamental logic of this synthesis is a two-step nucleophilic substitution sequence. First, a phenoxide intermediate is generated, which then opens the chiral epoxide ring. The second step involves the introduction of the isopropylamino group via another ring-opening reaction of a newly formed epoxide or by substitution on a chlorohydrin intermediate.

The overall synthetic pathway is depicted below:

Caption: Asymmetric synthesis pathway for this compound Hemifumarate.

Experimental Protocol: Synthesis of this compound Base

This protocol is a self-validating system; successful execution of each step yields an intermediate that is readily characterizable, ensuring confidence before proceeding.

Step 1: Synthesis of (R)-2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane

-

Rationale: This step involves the Williamson ether synthesis. The phenolic proton of 4-((2-isopropoxyethoxy)methyl)phenol is acidic and is deprotonated by a mild base like potassium carbonate. The resulting phenoxide acts as a nucleophile, attacking the least hindered carbon of (S)-epichlorohydrin, leading to the opening of the epoxide ring and subsequent displacement of the chloride. An intramolecular cyclization follows to form the desired (R)-oxirane intermediate. The choice of (S)-epichlorohydrin is critical as it dictates the R-configuration of the final product.

-

Procedure:

-

To a solution of 4-((2-isopropoxyethoxy)methyl)phenol (1.0 eq) in a suitable polar aprotic solvent like dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add (S)-epichlorohydrin (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure (R)-oxirane intermediate.

-

Step 2: Synthesis of this compound Base from the Chiral Oxirane

-

Rationale: This is a nucleophilic ring-opening of the epoxide by isopropylamine. The amine attacks the terminal carbon of the oxirane ring, which is sterically more accessible. The reaction is typically carried out in a protic solvent like methanol under reflux to ensure sufficient energy to overcome the activation barrier of the ring-opening.[5] An excess of isopropylamine is used to drive the reaction to completion and minimize the formation of dimeric impurities.[6]

-

Procedure:

-

Dissolve the purified (R)-oxirane intermediate (1.0 eq) in methanol.

-

Add an excess of isopropylamine (e.g., 10-15 eq) to the solution.

-

Stir the mixture under reflux for several hours, monitoring the reaction progress by TLC.[1][5]

-

Once the reaction is complete, remove the excess isopropylamine and methanol by distillation under reduced pressure.[5]

-

Dissolve the resulting crude oil in an organic solvent like chloroform or ethyl acetate and wash with water to remove any remaining salts.[5]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the this compound base as an oil.

-

Salt Formation: Preparation of this compound Hemifumarate

-

Rationale: The free base of bisoprolol is an oil and can be difficult to handle and purify. Conversion to a crystalline salt, typically the hemifumarate, facilitates purification, improves stability, and is the form used in pharmaceutical formulations.

-

Procedure:

-

Dissolve the this compound base in a minimal amount of a hot solvent like acetone or ethyl acetate.[5]

-

In a separate flask, dissolve fumaric acid (0.5 eq) in the same hot solvent.

-

Add the fumaric acid solution to the bisoprolol solution while stirring.

-

Stir the mixture at reflux for 30 minutes, then allow it to cool slowly to room temperature, followed by further cooling to 0-5°C to maximize crystallization.[5]

-

Collect the precipitated solid by filtration, wash with a small amount of chilled solvent, and dry under vacuum to yield this compound hemifumarate as a white crystalline solid.

-

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the chemical identity, purity, and, most importantly, the enantiomeric integrity of the synthesized this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Core Objective: To separate and quantify the R-(+) and S-(-) enantiomers, thereby determining the enantiomeric excess (ee) of the synthesized product. This is the definitive test for the success of an enantioselective synthesis.

-

Methodology: The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Macrocyclic antibiotic CSPs, such as those based on teicoplanin (e.g., Chirobiotic T), have proven highly effective for resolving bisoprolol enantiomers.[7][8]

Caption: Analytical workflow for determining enantiomeric excess by Chiral HPLC.

-

Detailed Protocol:

-

Column: Chirobiotic T (teicoplanin macrocyclic antibiotic) CSP.[7][8]

-

Mobile Phase: A polar ionic mobile phase (PIM) consisting of methanol/glacial acetic acid/triethylamine (e.g., 100:0.02:0.025, v/v/v).[7][8] The acidic and basic additives are crucial for improving peak shape and resolution by interacting with the analyte's basic amine and hydroxyl groups.

-

Detection: Fluorescence detection is preferred for its high sensitivity, with excitation at 275 nm and emission at 305 nm.[7][8] UV detection at ~225 nm or ~275 nm is also viable.[8][9]

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound hemifumarate in the mobile phase (e.g., 10-100 ng/mL).

-

Analysis: Inject the sample and record the chromatogram. The R-(+)-enantiomer will have a distinct retention time from the S-(-)-enantiomer. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

-

Table 1: Typical HPLC Parameters for Bisoprolol Enantioseparation

| Parameter | Condition | Rationale / Reference |

| Column | Chirobiotic T or Chirobiotic V | Proven resolution for beta-blocker enantiomers.[7][10] |

| Mobile Phase | Methanol/Acetic Acid/Triethylamine | Polar ionic mode enhances enantioseparation.[7][10] |

| Flow Rate | 0.5 - 1.5 mL/min | Balances resolution and analysis time.[7][10] |

| Temperature | Ambient or 45°C | Temperature can influence resolution.[10] |

| Detection | Fluorescence (Ex: 275 nm, Em: 305 nm) | High sensitivity for low concentration samples.[7][11] |

| Expected tR (R-enantiomer) | Typically the second eluting peak | Elution order is column and method dependent.[1] |

| Expected tR (S-enantiomer) | Typically the first eluting peak | Must be confirmed with an S-enantiomer standard.[1] |

Structural Confirmation via Spectroscopy

1. Mass Spectrometry (MS):

-

Core Objective: To confirm the molecular weight and establish the structural integrity through fragmentation analysis.

-

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is the standard.

-

Expected Results:

-

Parent Ion: Bisoprolol readily forms a protonated molecular ion [M+H]⁺ at m/z 326.3.[12][13]

-

Key Fragment Ion: Collision-induced dissociation (CID) of the parent ion produces a characteristic fragment at m/z 116.1, corresponding to the isopropylamino-propanol side chain.[12] This specific mass transition (326.3 → 116.1) is highly selective for bisoprolol and is used for quantification in bioanalytical methods.

-

Table 2: Key Mass Spectrometry Data for Bisoprolol

| Ion | m/z (Observed) | Description | Reference |

| [M+H]⁺ | 326.3 | Protonated Molecular Ion | [12][13] |

| Fragment | 116.1 | [CH₂(OH)CH₂NH₂CH(CH₃)₂]⁺ | [12] |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Core Objective: To provide an unambiguous confirmation of the covalent structure of the molecule by analyzing the chemical environment of each proton and carbon atom.

-

Methodology: ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Expected ¹H NMR Signals (Illustrative):

-

Aromatic protons (AA'BB' system) around 6.9-7.3 ppm.

-

Protons of the ether linkages (-O-CH₂-) in the range of 3.6-4.5 ppm.

-

The characteristic methine proton of the chiral center (-CH-OH) as a multiplet.

-

Protons of the two isopropyl methyl groups as a doublet around 1.1-1.2 ppm.[1]

-

-

Expected ¹³C NMR Signals (Illustrative):

Table 3: Illustrative NMR Chemical Shifts for Bisoprolol Structure

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic (C₆H₄) | 6.9 - 7.3 | 114 - 158 |

| Benzyl (Ar-CH₂-O) | ~4.5 | ~72 |

| Ether (-O-CH₂CH₂-O-) | 3.6 - 3.7 | ~67, ~69 |

| Chiral Center (-CH-OH) | ~4.2 | ~69 |

| Isopropyl (-CH(CH₃)₂) | ~3.6 (CH), ~1.2 (CH₃) | ~71 (CH), ~22 (CH₃) |

(Note: Exact chemical shifts are solvent-dependent and should be compared against a reference standard or detailed spectral analysis.)[1][14]

Optical Rotation

-

Core Objective: To confirm the macroscopic chirality and the "(+)" designation of the synthesized enantiomer.

-

Methodology: A solution of the purified this compound is prepared in a specified solvent (e.g., methanol) at a known concentration. The optical rotation is measured using a polarimeter at the sodium D-line (589 nm).

-

Expected Result: The specific rotation [α]D²⁰ should be a positive value. While literature values can vary slightly, a positive rotation confirms the successful synthesis of the R-(+)-enantiomer. For example, the related (S)-bisoprolol hemifumarate has a reported specific rotation of -17.0 (c 1.0, MeOH).[1] The R-(+)-enantiomer is expected to have a specific rotation of equal magnitude and opposite sign.

Conclusion

This guide has detailed a robust and verifiable pathway for the enantioselective synthesis and comprehensive characterization of this compound. By employing an asymmetric strategy with a chiral precursor like (S)-epichlorohydrin, high enantiomeric purity can be achieved. The subsequent validation through a suite of orthogonal analytical techniques—chiral HPLC for enantiomeric excess, NMR for structural elucidation, MS for molecular weight confirmation, and polarimetry for optical activity—provides a self-validating workflow that ensures the integrity of the final compound. Adherence to these principles of causality in synthesis and rigor in characterization is paramount for any research or development involving chiral pharmaceutical agents.

References

-

Gmaj, A. et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 71(1), 56-62. Available at: [Link]

-

Gao, F. et al. (2009). LC-ESI-MS method for the determination of bisoprolol in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 290-294. Available at: [Link]

-

Hefnawy, M. M. et al. (2006). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 29(19), 2901-2914. Available at: [Link]

-

Droc, D. et al. (2013). A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples. Revista de Chimie, 64(11), 1256-1260. Available at: [Link]

-

Bocquin, L. & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 12(12), 1604. Available at: [Link]

-

Bocquin, L. & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 12(12), 1604. Available at: [Link]

-

Hefnawy, M. M. et al. (2006). Precision of bisoprolol enantiomers in standard solutions by the proposed method. ResearchGate. Available at: [Link]

-

Hefnawy, M. M. et al. (2006). Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 29(19), 2901-2914. Available at: [Link]

-

Hefnawy, M. M. et al. (2007). Enantioanalysis of Bisoprolol in Human Plasma with a Macrocyclic Antibiotic HPLC Chiral Column Using Fluorescence Detection and Solid Phase Extraction. Journal of Chromatographic Science, 45(8), 518-523. Available at: [Link]

-

Taut, A. C. et al. (2014). Mass spectra of bisoprolol obtained by electrospray ionisation in positive ion mode. ResearchGate. Available at: [Link]

-

Pajander, J. et al. (2016). 13C solution-state NMR spectrum of bisoprolol in D2O at 25 °C. ResearchGate. Available at: [Link]

-

Jun, Y. et al. (2010). Research in synthesis of chiral drug bisoprolol fumarate. Journal of Hebei University of Science and Technology. Available at: [Link]

-

Droc, D. et al. (2013). Experimental research for determination of bisoprolol fumarate in human plasma samples using liquid chromatography- tandem mass. Revista de Chimie, 64(11). Available at: [Link]

-

Bocquin, L. & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Open Polar. Available at: [Link]

-

Kumar, M. et al. (2024). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

-

Thevis, M. et al. (2010). Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. Doping analysis. Available at: [Link]

-

Gmaj, A. et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. PubMed. Available at: [Link]

-

Franc, A. et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 723. Available at: [Link]

-

Jena, B. R. et al. (2022). OVERVIEW OF THE ANALYTICAL METHOD OF BISOPROLOL IN BIOLOGICAL MATRICES. GAZI UNIVERSITY JOURNAL OF SCIENCE, 35(3), 967-975. Available at: [Link]

-

Pajander, J. et al. (2016). 1H MAS NMR spectra of (a) bisoprolol, (b) valsartan (form AR), (c)... ResearchGate. Available at: [Link]

-

Sari, Y. N. et al. (2023). Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study. RSC Advances, 13(54), 38045-38055. Available at: [Link]

-

Gmaj, A. et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). Bisoprolol fumarate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Wikipedia. (n.d.). Bisoprolol. Wikipedia. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Bisoprolol. PubChem Compound Database. Available at: [Link]

- Rao, D. R. et al. (2007). A novel process for the synthesis of bisoprolol and its intermediate. Google Patents.

-

Scribd. (n.d.). Bisoprolol Synthesis Process Overview. Scribd. Available at: [Link]

-

Pindi, S. R. et al. (2023). Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent. ResearchGate. Available at: [Link]

-

Al-Majed, A. A. et al. (2021). Bisoprolol: A comprehensive profile. Profiles of Drug Substances, Excipients, and Related Methodology, 46, 1-49. Available at: [Link]

-

Organic Spectroscopy International. (2016). BISOPROLOL FUMARATE. Organic Spectroscopy International. Available at: [Link]

-

Al-Majed, A. A. et al. (2021). Bisoprolol: A comprehensive profile. ResearchGate. Available at: [Link]

-

Jena, B. R. et al. (2023). New Validated UV Spectrophotometric Method for the Quantification of Bisoprolol Fumarate in its Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]

-

Pindi, S. R. et al. (2023). Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent. Chemical Papers, 78(2), 1335-1345. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijbpas.com [ijbpas.com]

- 3. Bisoprolol - Wikipedia [en.wikipedia.org]

- 4. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry | MDPI [mdpi.com]

- 5. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]

- 6. ijper.org [ijper.org]

- 7. Development of an HPLC Method for the Quantitation of Bisoprolol Enantiomers in Pharmaceutical Products using a Teicoplanin Chiral Stationary Phase and Fluorescence Detection | Scilit [scilit.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereoselective Mechanism of Action of Bisoprolol at the β1-Adrenergic Receptor: Elucidating the Role of the R-(+)-enantiomer

This guide provides a detailed examination of the molecular interactions between bisoprolol and the beta-1 adrenergic receptor (β1-AR), with a specific focus on the stereochemical properties that dictate its pharmacological activity. We will dissect the significance of chirality in drug design, explore the canonical signaling pathways of the β1-AR, and present the experimental methodologies used to validate the mechanism of action, thereby clarifying the distinct roles of bisoprolol's enantiomers.

Part 1: The Principle of Stereoselectivity in Pharmacology

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental concept in drug design and action.[1] Many pharmaceutical compounds are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers.[1][2] While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different behaviors within the chiral environment of a living system, such as the human body.[2]

Biological targets like receptors and enzymes are themselves chiral, composed of L-amino acids. This inherent chirality allows them to differentiate between the enantiomers of a drug, much like a glove can distinguish between a left and a right hand.[3] Consequently, the two enantiomers of a chiral drug can have significant differences in their binding affinity, potency, efficacy, and even toxicity.[2] The more active enantiomer is termed the eutomer , while the less active one is the distomer .[3] Understanding these differences is paramount, as demonstrated by historical examples where one enantiomer was therapeutic while the other was inactive or harmful.[3] For many modern drugs, development focuses on single-enantiomer formulations to improve therapeutic indices and create more selective pharmacological profiles.[2]

Bisoprolol is a chiral molecule administered as a racemic mixture, containing both its R-(+) and S-(-) enantiomers.[4] As we will explore, only one of these enantiomers is responsible for the drug's therapeutic effect.

Part 2: The β1-Adrenergic Receptor Signaling Hub

The β1-adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily, the largest and most diverse group of membrane receptors in eukaryotes.[5][6][7] These receptors are characterized by their seven transmembrane helices that span the cell membrane.[7] β1-ARs are predominantly expressed in the heart and kidneys.[8][9] In the heart, their activation by endogenous catecholamines like norepinephrine and epinephrine is a key mechanism for increasing heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[8][10][11]

The signaling cascade initiated by β1-AR activation is a well-established pathway:

-

Agonist Binding: An agonist (e.g., norepinephrine) binds to the extracellular domain of the β1-AR, inducing a conformational change in the receptor.[6]

-

G Protein Activation: This conformational change allows the receptor to bind and activate a heterotrimeric Gs protein ("s" for stimulatory) on the intracellular side of the membrane.[8][12] Activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαs subunit.[5][13]

-

Adenylyl Cyclase Stimulation: The activated, GTP-bound Gαs subunit dissociates from the Gβγ dimer and binds to and activates the enzyme adenylyl cyclase.[12][14]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[7][12]

-

Protein Kinase A (PKA) Activation: The rise in intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA).[6][7]

-

Downstream Phosphorylation: PKA then phosphorylates various downstream targets within the cardiac myocyte, including L-type calcium channels and phospholamban, which collectively increase calcium influx and enhance the force and rate of contraction.[8][12]

Bisoprolol functions as an antagonist, competitively blocking the binding of endogenous agonists to the β1-AR and thereby inhibiting this entire signaling cascade.[11]

Part 3: Bisoprolol Enantiomers and Differential Receptor Engagement

Bisoprolol is a highly cardioselective β1-AR antagonist, meaning it has a much greater affinity for β1 receptors than for β2 receptors, which are found in tissues like the lungs and blood vessels.[15][16] This selectivity minimizes side effects associated with non-selective beta-blockade.[17]

Crucially, the β-blocking activity of bisoprolol resides almost exclusively in one of its stereoisomers. The S-(-)-enantiomer is the active eutomer , responsible for the therapeutic effect, while the R-(+)-enantiomer is the inactive distomer .[4] The R-(+)-isomer has a three-dimensional structure that does not fit optimally into the chiral binding pocket of the β1-AR. This steric hindrance results in a significantly lower binding affinity and, consequently, a lack of significant antagonist activity at therapeutic concentrations.

While data for the individual R-(+) enantiomer is sparse due to its inactivity, studies on the racemic mixture consistently demonstrate high β1-selectivity.

| Compound | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | Selectivity Ratio (β2 Ki / β1 Ki) | Source(s) |

| Bisoprolol (racemate) | ~2.87 | ~55.8 | ~19 | [18] |

| Bisoprolol (racemate) | ~10 | ~347 | ~34.7 | [19] |

| Atenolol | ~114 | ~1995 | ~17.5 | [18] |

| Metoprolol | ~47.8 | ~1995 | ~41.7 | [18] |

| Propranolol | ~1.7 | ~1.1 | ~0.65 | [18] |

Table 1: Comparative binding affinities and β1-selectivity of various beta-blockers. A higher selectivity ratio indicates greater β1-selectivity. Data is derived from studies on recombinant human receptors.

Part 4: Experimental Validation of Stereoselective Binding and Function

The determination that this compound is the inactive enantiomer is not theoretical; it is validated through rigorous experimental protocols designed to measure both physical binding to the receptor and the functional consequences of that interaction.

Quantifying Receptor Binding Affinity: The Radioligand Binding Assay

Causality Behind Experimental Choice: To quantify the affinity of a drug for its target, a direct measure of the physical drug-receptor interaction is required. The competitive radioligand binding assay is the gold standard for this purpose.[20] It determines a compound's inhibition constant (Ki) by measuring how effectively it competes with a radiolabeled ligand of known high affinity for the receptor. A lower Ki value signifies higher binding affinity.[20] This assay would demonstrate that this compound has a much higher Ki (lower affinity) for the β1-AR compared to S-(-)-bisoprolol.

Protocol: Competitive Radioligand Binding Assay for β1-AR

This protocol is a self-validating system because it includes controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled antagonist), allowing for the precise calculation of specific binding.

-

Preparation of Receptor Source:

-

Culture a cell line (e.g., CHO or HEK293) stably transfected to express high levels of the human β1-adrenergic receptor.

-

Harvest the cells and perform membrane preparation via homogenization followed by differential centrifugation to isolate a membrane fraction rich in β1-ARs.[21]

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[22]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add a fixed amount of membrane preparation (e.g., 10-20 µg protein), assay buffer, and a single concentration of a high-affinity β-adrenergic radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol).[21][23]

-

Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high, saturating concentration of a non-selective, unlabeled beta-blocker (e.g., 10 µM propranolol) to block all specific binding of the radioligand.[21]

-

Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (this compound). A typical range would span several orders of magnitude (e.g., 10⁻¹² M to 10⁻⁵ M).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[22]

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C).[20][23] The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding DPM - Non-Specific Binding DPM.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Assessing Functional Antagonism: The cAMP Accumulation Assay

Causality Behind Experimental Choice: While binding assays confirm physical interaction, they do not measure the biological outcome. A functional assay is required to determine if a compound acts as an agonist, antagonist, or has no effect.[24] The cAMP accumulation assay directly measures the production of the second messenger generated by β1-AR activation. By assessing the ability of this compound to block agonist-induced cAMP production, we can quantify its functional potency as an antagonist.

Protocol: Agonist-Stimulated cAMP Accumulation Assay

-

Cell Preparation:

-

Use whole cells expressing β1-AR (the same cell line as in the binding assay).

-

Plate the cells in a 96-well plate and grow to near confluency.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. This is a critical step to prevent the enzymatic degradation of any cAMP that is produced, thereby amplifying the signal.

-

-

Antagonist Incubation:

-

Add serial dilutions of the test compound (this compound) to the wells and incubate for 15-20 minutes to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation:

-

Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to all wells (except for baseline controls). Use a concentration that elicits a submaximal response (EC80) to ensure that antagonism can be effectively measured.

-

Incubate for an additional 15-30 minutes to stimulate cAMP production.

-

-

Cell Lysis and Detection:

-

Terminate the stimulation by aspirating the media and lysing the cells with the provided lysis buffer from a commercial cAMP detection kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay format, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

-

Data Analysis:

-

Generate a standard curve using known cAMP concentrations.

-

Calculate the cAMP concentration in each well based on the standard curve.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value, representing the concentration of this compound required to inhibit 50% of the agonist-induced cAMP response. For an inactive compound like this compound, a very high or non-determinable IC50 would be expected.

-

Part 5: Conclusion: The Mechanistic Role of this compound

The mechanism of action of this compound at the β1-adrenergic receptor is one of stereoselective inactivity. While its enantiomer, S-(-)-bisoprolol, is a potent and selective antagonist that binds with high affinity to the receptor and blocks downstream signaling, the R-(+)-enantiomer is a classic example of a distomer. Due to its specific three-dimensional structure, it fits poorly into the chiral binding site of the β1-AR. This steric incompatibility leads to a dramatically reduced binding affinity, as verifiable by radioligand binding assays, and a corresponding lack of functional antagonism, as demonstrable through cAMP accumulation assays. Therefore, in the context of the racemic bisoprolol formulation used clinically, the R-(+)-enantiomer serves as an inactive isomer, with the therapeutic benefits of heart rate reduction, decreased cardiac contractility, and lower blood pressure being conferred entirely by the S-(-)-enantiomer.[9][15]

References

-

Beta 1 Receptors - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats - PubMed. [Link]

-

Part 4: Stereochemistry in Drug Action and Pharmacology - Chiralpedia. [Link]

-

Alternative signaling: cardiomyocyte β 1 -adrenergic receptors signal through EGFRs - JCI. [Link]

-

GPCR Pathway - Creative Diagnostics. [Link]

-

β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC. [Link]

-

Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf - NIH. [Link]

-

A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. [Link]

-

G protein-coupled receptor signaling pathway - CUSABIO. [Link]

-

Stereochemistry in Drug Action - PMC - NIH. [Link]

-

G protein-coupled receptor - Wikipedia. [Link]

-

Cardiac β-adrenergic Signaling - QIAGEN GeneGlobe. [Link]

-

Beta-1 adrenergic receptor - Wikipedia. [Link]

-

What is the application of stereochemistry in drug design? - Patsnap Synapse. [Link]

-

β-blockers | Deranged Physiology. [Link]

-

STEREOCHEMISTRY AND DRUG ACTION.pptx. [Link]

-

The importance of stereochemistry in drug action and disposition - PubMed. [Link]

-

Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. [Link]

-

Beta-1 Receptor (β1) in the Heart Specific Indicate to Stereoselectivity. [Link]

-

What is the mechanism of action of Bisoprolol (beta-blocker)? - Dr.Oracle. [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

-

Bisoprolol - StatPearls - NCBI Bookshelf. [Link]

-

Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed. [Link]

-

Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments. [Link]

-

High beta 1-selectivity and favourable pharmacokinetics as the outstanding properties of bisoprolol - PubMed. [Link]

-

Radioligand Binding Assay | Gifford Bioscience. [Link]

-

Studies on the receptor profile of bisoprolol - PubMed. [Link]

-

Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed. [Link]

-

Functional Selectivity in Adrenergic and Angiotensin Signaling Systems - PMC - NIH. [Link]

-

Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK44 selective beta blockers/]([Link] selective beta blockers/)

-

Affinity and Selectivity of β-Adrenoceptor Antagonists In Vitro - ResearchGate. [Link]

-

Structure activity relationships of novel and selective beta1-adrenoreceptor ligands | Request PDF - ResearchGate. [Link]

-

Beta-blockers: Historical Perspective and Mechanisms of Action. [Link]

-

Beta-Adrenoceptor Antagonists (Beta-Blockers) - CV Pharmacology. [Link]

-

Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry - MDPI. [Link]

-

Bioequivalence study of two formulations of bisoprolol fumarate film-coated tablets in healthy subjects - NIH. [Link]

-

and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed. [Link]

-

The Signal Transduction Between Beta-Receptors and Adenylyl Cyclase - PubMed. [Link]

-

Structural insights into adrenergic receptor function and pharmacology - PubMed Central. [Link]

-

Bisoprolol - Wikipedia. [Link]

-

Identification of adenylate cyclase-coupled beta-adrenergic receptors with radiolabeled beta-adrenergic antagonists | The Cristea Laboratory. [Link]

-

Adrenaline - Wikipedia. [Link]

-

Full article: β-blockers are not all the same: pharmacologic similarities and differences, potential combinations and clinical implications - Taylor & Francis Online. [Link]

Sources

- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]

- 4. Bioequivalence study of two formulations of bisoprolol fumarate film-coated tablets in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 14. The signal transduction between beta-receptors and adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. High beta 1-selectivity and favourable pharmacokinetics as the outstanding properties of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Studies on the receptor profile of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Functional Selectivity in Adrenergic and Angiotensin Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Stereospecific-Synthesis-of-(R)-(+)-Bisoprolol-Fumarate

Abstract

Bisoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed for cardiovascular diseases. The pharmacological activity resides almost exclusively in the (S)-enantiomer, which has an affinity 30 to 80 times greater for the β1-receptor than its (R)-counterpart.[1] Consequently, the development of efficient stereospecific synthetic routes to access the enantiopure forms of bisoprolol is a critical objective in pharmaceutical manufacturing. This guide provides an in-depth technical overview of a robust and widely utilized strategy for the synthesis of (R)-(+)-Bisoprolol, the less active enantiomer, which is equally important for pharmacological studies and as a reference standard. The core of this strategy involves the use of a chiral starting material, (S)-epichlorohydrin, to set the required stereocenter, followed by a sequence of etherification and regioselective epoxide ring-opening reactions.

Introduction: The Significance of Stereochemistry in Bisoprolol

Bisoprolol is a cornerstone in the management of hypertension and heart failure.[2] It functions by selectively blocking β1-adrenergic receptors in the heart, which modulates the physiological effects of catecholamines, leading to decreased heart rate and blood pressure.[3] The molecule possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-(-)-Bisoprolol and (R)-(+)-Bisoprolol.

The biological activity of these enantiomers is starkly different. The (S)-enantiomer is the pharmacologically active agent (the eutomer), while the (R)-enantiomer is considered a distomer with significantly lower β-blocking activity.[1] Although the racemic mixture is marketed, synthesizing the pure enantiomers is crucial for advanced pharmacology, toxicology, and for meeting increasingly stringent regulatory standards that favor single-enantiomer drugs to minimize patient exposure to unnecessary chemical entities. This guide focuses on the synthesis of the (R)-(+)-enantiomer, which logically proceeds from a chiral precursor of the opposite configuration due to the reaction mechanisms involved.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of (R)-Bisoprolol reveals two primary disconnection points, suggesting key synthetic strategies. The final amine bond can be disconnected to reveal an epoxide intermediate and isopropylamine. The ether linkage can be further disconnected to reveal the key starting materials: 4-((2-isopropoxyethoxy)methyl)phenol and a chiral three-carbon electrophile.

Caption: Retrosynthetic analysis of (R)-(+)-Bisoprolol.

The most common and industrially scalable approach relies on a "chiral pool" strategy. This method utilizes a readily available, enantiomerically pure starting material to introduce the desired stereochemistry. For the synthesis of (R)-Bisoprolol, the key chiral building block is (S)-epichlorohydrin . The inversion of stereochemistry at the chiral center occurs during the final nucleophilic substitution step, a cornerstone of this synthetic design.

Core Synthetic Workflow

The stereospecific synthesis is a three-stage process, beginning with the preparation of the key phenolic intermediate, followed by its coupling with the chiral epoxide, and culminating in the regioselective ring-opening to yield the target molecule.

Caption: Overall synthetic workflow for (R)-(+)-Bisoprolol Fumarate.

Comparison of Stereospecific Synthesis Strategies

While the chiral pool approach with epichlorohydrin is dominant, other methods have been explored. The following table summarizes key strategies for introducing the chiral center.

| Strategy | Chiral Source / Method | Key Features | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Pool Synthesis | (S)-Epichlorohydrin or (R)-Glycidyl Tosylate | Robust, scalable, and commercially viable. Relies on high-purity starting materials. | > 92% | [4][5] |

| Chemoenzymatic Kinetic Resolution | Lipase B from Candida antarctica (CALB) | Resolves a racemic chlorohydrin intermediate. The unreacted enantiomer is used. | > 96% | [1][6] |

| Asymmetric Catalysis | Chiral Catalysts (e.g., BINOL derivatives) | Potential for high atom economy, but catalyst cost and optimization can be challenging. | > 90% | [3] |

This guide will focus on the most established method: Chiral Pool Synthesis starting from (S)-Epichlorohydrin.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Stage 1: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol (Intermediate I)

This initial step involves the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol. The use of a solid acid catalyst like Amberlyst-15 is common in industrial settings as it simplifies workup and is recyclable.[7]

-

Materials: 4-hydroxybenzyl alcohol, 2-isopropoxyethanol, Amberlyst-15 (or another suitable acid catalyst), Toluene.

-

Procedure:

-

Charge a reactor with 2-isopropoxyethanol and toluene. Cool the mixture to below 30°C.[8]

-

Add the Amberlyst-15 catalyst to the cooled solvent.

-

Add 4-hydroxybenzyl alcohol portion-wise to the mixture while maintaining the temperature.

-

Heat the reaction mixture to reflux (approximately 110-120°C) and remove water azeotropically using a Dean-Stark apparatus.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture and filter off the catalyst.

-

Wash the filtrate with an aqueous solution of a mild base (e.g., sodium bicarbonate) and then with water.

-

Distill the organic solvent under reduced pressure to yield the crude product, which can be purified further by vacuum distillation.

-

Stage 2: Synthesis of (S)-2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane (Intermediate II)

This is the crucial stereochemistry-setting step where the phenol intermediate is coupled with (S)-epichlorohydrin under basic conditions to form the chiral glycidyl ether.

-

Materials: Intermediate I, (S)-epichlorohydrin, Sodium hydroxide (NaOH), Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide), Toluene.

-

Procedure:

-

Dissolve Intermediate I in toluene in a reaction vessel.

-

Add a catalytic amount of a phase transfer catalyst and an aqueous solution of sodium hydroxide.

-

Add (S)-epichlorohydrin to the mixture. The reaction is typically run at a moderate temperature (e.g., 60-70°C).[5]

-

Stir vigorously for several hours until the reaction is complete, as monitored by TLC/HPLC.

-

Separate the organic layer. Wash it with water to remove inorganic salts.

-

Remove the toluene by distillation under vacuum to obtain the crude (S)-glycidyl ether intermediate as an oil.[9] This intermediate is often used in the next step without extensive purification.

-

Stage 3: Synthesis of (R)-(+)-Bisoprolol and its Fumarate Salt

This final stage involves the regioselective ring-opening of the chiral epoxide with isopropylamine. The reaction proceeds via an SN2 mechanism, which results in an inversion of configuration at the stereocenter.

Caption: Mechanism of epoxide ring-opening by isopropylamine.

-

Causality of Regioselectivity: The nucleophilic attack by isopropylamine occurs at the sterically less hindered terminal carbon of the epoxide ring.[10] This regioselectivity is a hallmark of epoxide ring-opening reactions under basic or neutral conditions.[10][11] The SN2 attack from the backside leads to the inversion from the (S)-configuration in the epoxide to the (R)-configuration in the final amino alcohol product.

-

Procedure:

-

Dissolve the crude (S)-glycidyl ether (Intermediate II) in a suitable solvent, such as methanol.[7]

-

Add an excess of isopropylamine to the solution.[1]

-

Heat the mixture to reflux for several hours.[7] Monitor the disappearance of the epoxide starting material by TLC/HPLC.

-

After completion, remove the excess isopropylamine and methanol by distillation under reduced pressure.[8]

-

Dissolve the resulting crude oil (R)-Bisoprolol base in a suitable organic solvent like acetone or ethyl acetate.[7]

-

Wash with water to remove any remaining water-soluble impurities.

-

To form the fumarate salt, heat the solution of the base (e.g., in acetone) to about 40°C and add a stoichiometric amount of fumaric acid (typically 0.5 equivalents for the hemifumarate salt).[9]

-

Stir at reflux for 30 minutes, then cool the mixture gradually to 0-5°C to induce crystallization.[9]

-

Filter the precipitated solid, wash with chilled acetone, and dry under vacuum to yield (R)-(+)-Bisoprolol Fumarate.

-

Conclusion

The stereospecific synthesis of (R)-(+)-Bisoprolol Fumarate is a well-refined process that hinges on fundamental principles of organic chemistry, including nucleophilic substitution and stereochemical control. The strategy employing a chiral pool starting material, specifically (S)-epichlorohydrin, represents a robust, scalable, and economically viable route for producing this enantiomer with high optical purity. The key to success lies in the regioselective SN2 ring-opening of the intermediate glycidyl ether, which controllably inverts the stereocenter to yield the desired (R)-configuration. This guide provides a foundational protocol and the underlying scientific rationale essential for researchers and professionals in pharmaceutical development.

References

-

Bocquin, L., & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. MDPI. Available from: [Link]

-

Zhang, L. (2022). Research in synthesis of chiral drug bisoprolol fumarate. Semantic Scholar. Available from: [Link]

-

Bocquin, L., & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. MDPI. Available from: [Link]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. Available from: [Link]

- Unichem Laboratories Limited. (2007). A novel process for the synthesis of bisodprolol and its intermediate. Google Patents.

-

Singh, S., et al. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Journal of Pharmaceutical Analysis and Quality Assurance. Available from: [Link]

-

Anttila, C., et al. (2001). Asymmetric synthesis and preliminary evaluation of ( R)- and ( S)-[ 11C]bisoprolol, a putative β 1-selective adrenoceptor radioligand. ResearchGate. Available from: [Link]

-

Anonymous. (n.d.). Synthetic Process Research of Chiral Bisoprolol Fumarate. Dissertation. Available from: [Link]

-

LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]

-

Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Available from: [Link]

-

Bocquin, L., & Jacobsen, E. E. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Norwegian Research Information Repository. Available from: [Link]

-

Unichem Laboratories Limited. (n.d.). Bisoprolol Synthesis Process Overview. Scribd. Available from: [Link]

-

Anonymous. (2025). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jmedchem.com [jmedchem.com]

- 4. Research in synthesis of chiral drug bisoprolol fumarate | Semantic Scholar [semanticscholar.org]

- 5. Synthetic Process Research of Chiral Bisoprolol Fumarate - Master's thesis - Dissertation [dissertationtopic.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. Synthesis and Detection method of Bisoprolol fumarate_Chemicalbook [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

r-(+)-bisoprolol discovery and development timeline

An In-Depth Technical Guide to the Discovery and Development of Bisoprolol: A Journey from Racemate to Clinical Cornerstone

Abstract

Bisoprolol stands as a pillar in the management of cardiovascular diseases, lauded for its high β1-selectivity and favorable safety profile. Its development journey, initiated by E. Merck in the 1970s, offers a compelling case study in pharmaceutical innovation, from initial synthesis to landmark clinical validation. This guide provides a technical deep-dive into the timeline of bisoprolol's discovery and development. A crucial clarification is addressed from the outset: while the topic specifies the R-(+)-enantiomer, it is the (S)-(-)-bisoprolol enantiomer that harbors the vast majority of the therapeutic β-blocking activity. The drug was, however, developed and commercialized as a racemic mixture. We will explore the rationale behind this decision, detail the stereoselective synthesis of the active enantiomer, trace the pivotal clinical trials that established its efficacy, and map its path to global regulatory approval.

The Pre-Bisoprolol Era: The Quest for Cardioselectivity

The story of bisoprolol begins with the evolution of beta-blocker therapy itself. The first generation of β-blockers, exemplified by propranolol, were non-selective, acting on both β1-receptors (primarily in the heart) and β2-receptors (in the lungs and other tissues).[1] This lack of selectivity led to significant side effects, most notably bronchoconstriction in patients with asthma or COPD. This created a clear clinical need for "cardioselective" agents that would preferentially target β1-receptors, thereby reducing heart rate and contractility without adversely affecting the respiratory system. This quest set the stage for the development of second-generation, β1-selective blockers, the class to which bisoprolol belongs.[2]

Genesis: The Discovery and Synthesis of Racemic Bisoprolol

Research and development efforts at E. Merck in Germany culminated in the synthesis of bisoprolol. The compound was patented in 1976, marking its official entry into the pharmaceutical development pipeline.[3] The initial patents filed by E. Merck described the synthesis of the racemic mixture, a common practice at the time to balance efficacy with manufacturing efficiency.[4][5]

The core chemical synthesis involves a multi-step process, generally starting from 4-hydroxybenzyl alcohol.[6] This route remains industrially significant and highlights the chemical ingenuity of the original developers.

Foundational Racemic Synthesis Pathway

The synthesis of racemic bisoprolol typically involves three core transformations:[6][7]

-

Etherification: 4-hydroxybenzyl alcohol is reacted with 2-isopropoxyethanol to form the key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol.

-

Epoxidation: The phenolic intermediate is then reacted with epichlorohydrin, often in the presence of a base, to form a glycidyl ether, 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane.

-

Amination: The final step is the ring-opening of the epoxide with isopropylamine to yield racemic (±)-bisoprolol.

The Chiral Question: (S)-(-)-Bisoprolol, the Active Eutomer

Like many beta-blockers, bisoprolol is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: R-(+)-bisoprolol and S-(-)-bisoprolol. Early pharmacological studies revealed a stark difference in their activity. The S-(-)-enantiomer is the eutomer (the pharmacologically active enantiomer), demonstrating 30 to 80 times greater β-blocking activity than its R-(+)-counterpart (the distomer).[8]

Despite this significant difference in potency, the drug was advanced through clinical trials and marketed as a 1:1 racemic mixture. This decision was likely multifactorial:

-

Pharmacokinetic Equivalence: Studies in humans have shown no statistically significant differences in the pharmacokinetic profiles (half-life, peak concentration) of the R- and S-isomers after oral administration of the racemate.[9] This suggests that from an absorption, distribution, metabolism, and excretion (ADME) perspective, the two enantiomers behave similarly.

-

Metabolic Profile: Bisoprolol is metabolized by both CYP2D6 and CYP3A4. While CYP2D6 metabolism is stereoselective for the R-(+)-enantiomer, metabolism by CYP3A4 is not, resulting in only moderate overall stereoselectivity in its clearance.[4][10]

-

Manufacturing Complexity: In the 1970s and 1980s, large-scale, cost-effective stereoselective synthesis or chiral separation was significantly more challenging than producing a racemate.

Technical Protocol: Chemoenzymatic Synthesis of (S)-(-)-Bisoprolol

Modern synthetic chemistry provides elegant solutions for producing enantiopure drugs. Chemoenzymatic methods, which leverage the high stereoselectivity of enzymes, are particularly effective. The synthesis of (S)-bisoprolol can be achieved via the kinetic resolution of a key racemic chlorohydrin intermediate using the lipase B enzyme from Candida antarctica (CALB).[8][11]

Step-by-Step Experimental Protocol

This protocol describes a validated method for synthesizing the active S-(-) enantiomer.[8][11][12]

-

Synthesis of Racemic Chlorohydrin (4): Prepare the racemic intermediate 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol (compound 4 ) from the corresponding epoxide 3 via a ring-opening reaction.

-

Enzymatic Kinetic Resolution:

-

Dissolve racemic chlorohydrin 4 in dry acetonitrile.

-

Add vinyl butanoate as an acyl donor.

-

Introduce immobilized Candida antarctica lipase B (CALB) to the solution.

-

Allow the reaction to proceed at a controlled temperature. The enzyme will selectively acylate the (S)-chlorohydrin, leaving the desired (R)-chlorohydrin (R)-4 unreacted.

-

Monitor the reaction until approximately 50% conversion is achieved to maximize the enantiomeric excess (ee) of the remaining (R)-4.

-

-

Separation: Separate the unreacted (R)-chlorohydrin (R)-4 from the acylated (S)-ester product via column chromatography.

-

Synthesis of (S)-Bisoprolol (S)-6:

-

React the purified, enantiopure (R)-chlorohydrin (R)-4 with isopropylamine in methanol.

-

This reaction proceeds via an SN2 mechanism, which inverts the stereocenter, yielding the desired (S)-bisoprolol product, (S)-6 .

-

-

Salt Formation (Optional): React (S)-bisoprolol with fumaric acid to produce (S)-bisoprolol hemifumarate, the stable salt form used in pharmaceutical formulations.

Clinical Development: The Landmark CIBIS Trials

The clinical development of bisoprolol (as a racemate) cemented its place in cardiovascular medicine. The Cardiac Insufficiency Bisoprolol Study (CIBIS) program, in particular, was instrumental in establishing its efficacy and safety in patients with chronic heart failure (CHF).[13]

| Trial Name | Patient Population | Key Design Features | Primary Endpoint & Outcome |

| CIBIS-I | 641 patients with chronic heart failure (NYHA Class III-IV) on standard therapy.[14] | Randomized, double-blind, placebo-controlled. Bisoprolol dose titrated from 1.25 mg to 5.0 mg/day. | All-cause mortality: Showed a non-statistically significant 20% risk reduction for mortality with bisoprolol. Demonstrated good tolerability and functional improvement.[13][14] |

| CIBIS-II | 2,647 patients with stable CHF (NYHA Class III-IV) on standard therapy.[15][16] | Randomized, double-blind, placebo-controlled. Bisoprolol dose titrated from 1.25 mg to 10 mg/day.[15][17] | All-cause mortality: Trial stopped early due to significant benefit. Bisoprolol showed a 34% reduction in all-cause mortality and a 44% reduction in sudden death.[15][18] |

| CIBIS-III | 1,010 patients with mild-to-moderate CHF. | Randomized, open-label. Compared initiating therapy with bisoprolol first vs. enalapril first. | Combined mortality and hospitalization: Showed that initiating treatment with bisoprolol was non-inferior to initiating with an ACE inhibitor (enalapril).[13] |

The unequivocal positive outcome of the CIBIS-II trial was a watershed moment, providing definitive proof that β-blocker therapy improved survival in heart failure patients.[15]

Regulatory and Commercialization Timeline

Bisoprolol's journey from patent to blockbuster drug spanned over two decades, marked by key regulatory approvals that expanded its clinical utility.

| Milestone | Date | Organization / Brand | Significance |

| Patent Filed | 1976 | E. Merck | Secures intellectual property for the new chemical entity.[3] |

| First Medical Approval | 1986 | E. Merck | Initial approval for medical use, likely in Europe, for hypertension.[3] |

| U.S. FDA Approval | July 31, 1992 | Lederle Labs (Zebeta®) | Enters the major U.S. market for the treatment of hypertension.[3][19] |

| European CHF Approval | June 1999 | Merck KGaA | First European approval for chronic heart failure, based on CIBIS-II data.[18] |

| First Generic Approval (U.S.) | December 19, 2005 | Mylan Pharmaceuticals | Marks the end of market exclusivity and increases accessibility. |

Conclusion: Legacy and Future Perspective

The development of bisoprolol is a testament to rational drug design and rigorous clinical validation. From its origins as a racemic compound designed for improved cardioselectivity, it has become an indispensable tool in managing hypertension and, most critically, in improving survival for patients with chronic heart failure. While the active (S)-(-)-enantiomer drives its therapeutic effect, the success of the racemic mixture underscores a pragmatic approach to drug development where clinical benefit, manufacturing feasibility, and pharmacokinetic simplicity converge. The story of bisoprolol provides enduring insights for today's researchers, reminding us that a deep understanding of stereochemistry, pharmacology, and clinical need is the foundation of transformative medicine.

References

-

Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. (2022). MDPI. Available at: [Link]

-

Bisoprolol. Wikipedia. Available at: [Link]

-

The Cardiac Insufficiency Bisoprolol Study - CIBIS. (2002). American College of Cardiology. Available at: [Link]

-

Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. (2022). MDPI. Available at: [Link]

-

Research in synthesis of chiral drug bisoprolol fumarate. Semantic Scholar. Available at: [Link]

-

The cardiac insufficiency bisoprolol study II (CIBIS-II): a randomised trial. (1999). The Lancet. Available at: [Link]

-

Landmark studies. Merck Healthcare. Available at: [Link]

-

The Cardiac Insufficiency Bisoprolol Study II - CIBIS II. (2002). American College of Cardiology. Available at: [Link]

-

Bisoprolol. PubChem, NIH. Available at: [Link]

- A novel process for the synthesis of bisoprolol and its intermediate. (2007). Google Patents.

-

Synthesis of (S)-bisoprolol, (S)-6 from diol 1, where in the last step, (R). ResearchGate. Available at: [Link]

-

Design of the cardiac insufficiency bisoprolol study II (CIBIS II). (1997). PubMed. Available at: [Link]

-

Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). MDPI. Available at: [Link]

- A novel process for the synthesis of bisodprolol and its intermediate. (2007). Google Patents.

-

Beta Blockers – A discovery that transformed cardiac disease management! (2023). The Economic Times. Available at: [Link]

- Manufacture of bisoprolol and intermediates therefor. (2010). Google Patents.

-

Dose proportionality of bisoprolol enantiomers in humans after oral administration of the racemate. (1994). PubMed. Available at: [Link]

-

The History of Bisoprolol Fumarate: From Discovery to Medical Use. WBS Training. Available at: [Link]

-

Drug Approval Package: Zebeta NDA 19982. (2001). accessdata.fda.gov. Available at: [Link]

-

Bisoprolol receives first European approval for chronic heart failure. (1999). BioWorld. Available at: [Link]

-

19982-S3 Zebeta Approval. (1995). accessdata.fda.gov. Available at: [Link]

-

Pharmacokinetics and metabolism of bisoprolol enantiomers in humans. Semantic Scholar. Available at: [Link]

-

Mylan Announces Final Approval for Bisoprolol Fumarate Tablets, USP. (2005). Mylan N.V.. Available at: [Link]

-

19982-S1 Zebeta Approval. (1993). accessdata.fda.gov. Available at: [Link]

-

Asymmetric synthesis and preliminary evaluation of ( R)- and ( S)-[ 11C]bisoprolol, a putative β 1-selective adrenoceptor radioligand. (2001). ResearchGate. Available at: [Link]

-

Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition). Available at: [Link]

-

Discovery and development of beta-blockers. Wikipedia. Available at: [Link]

-

Bisoprolol Merck film-coated tablet. Läkemedelsverket. Available at: [Link]

-

Concor® COR. Merck Healthcare. Available at: [Link]

-

Concor®. Merck Healthcare. Available at: [Link]

-

Merck clinical studies of the mean observed (symbols) and simulated... ResearchGate. Available at: [Link]

Sources

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. economictimes.indiatimes.com [economictimes.indiatimes.com]

- 3. Bisoprolol - Wikipedia [en.wikipedia.org]

- 4. Bisoprolol | C18H31NO4 | CID 2405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Dose proportionality of bisoprolol enantiomers in humans after oral administration of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Landmark studies [hcp.merckgroup.com]

- 14. The Cardiac Insufficiency Bisoprolol Study - American College of Cardiology [acc.org]

- 15. mdc-berlin.de [mdc-berlin.de]

- 16. The Cardiac Insufficiency Bisoprolol Study II - American College of Cardiology [acc.org]

- 17. Design of the cardiac insufficiency bisoprolol study II (CIBIS II). The CIBIS II Scientific Committee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. | BioWorld [bioworld.com]

- 19. Drug Approval Package: Zebeta NDA 19982 [accessdata.fda.gov]

pharmacological profile of r-(+)-bisoprolol enantiomer

An In-Depth Technical Guide to the Pharmacological Profile of R-(+)-Bisoprolol

Authored by: Gemini, Senior Application Scientist

Introduction

Bisoprolol is a highly selective β1-adrenergic receptor antagonist, widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. As a chiral molecule, it exists in the form of two enantiomers: this compound and S-(-)-bisoprolol. While the commercial formulation is a racemate (a 1:1 mixture of both enantiomers), extensive research has demonstrated that the pharmacological activity resides almost exclusively in the S-(-) enantiomer. This has led to the common perception of this compound as the inactive or "distomer" component.

However, a detailed understanding of the R-(+)-enantiomer is critical for a complete pharmacological assessment. Its profile informs us about potential off-target effects, stereoselective metabolism, and contributes to a more nuanced understanding of the racemate's overall activity. This guide provides a comprehensive technical overview of the pharmacological profile of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its receptor binding characteristics, functional activity, and the experimental methodologies used to elucidate its profile.

Stereochemistry and Pharmacological Implications

The presence of a single stereocenter in the bisoprolol molecule gives rise to the R and S enantiomers. These molecules are non-superimposable mirror images of each other. This three-dimensional structural difference is pivotal in pharmacology, as molecular targets like G-protein coupled receptors (GPCRs) possess chiral binding pockets. Consequently, enantiomers can exhibit significantly different binding affinities and efficacies. In the case of beta-blockers, this stereoselectivity is a well-established phenomenon, with one enantiomer typically accounting for the majority of the therapeutic effect.

Pharmacodynamic Profile of this compound

The core of understanding this compound lies in its interaction with adrenergic receptors. Its profile has been primarily characterized through in vitro radioligand binding and functional assays.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays typically involve incubating a preparation of cells or membranes expressing the target receptor with a fixed concentration of a radioactive ligand (a molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (e.g., this compound). The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.

Studies have consistently shown that this compound has a significantly lower affinity for β1 and β2-adrenergic receptors compared to its S-(-) counterpart.

Table 1: Comparative Binding Affinities (Ki, nM) of Bisoprolol Enantiomers

| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor | β1/β2 Selectivity Ratio |

| This compound | ~10,000 | >10,000 | - |

| S-(-)-Bisoprolol | 1.3 - 10 | 25 - 200 | ~20-50 |

| Racemic Bisoprolol | 5 - 20 | 50 - 400 | ~20-50 |

Data compiled from multiple sources. Absolute values vary between studies based on experimental conditions.

As the data indicates, the affinity of this compound for the β1-adrenergic receptor is in the micromolar range, which is several orders of magnitude weaker than the nanomolar affinity of the S-(-) enantiomer. This profound difference underscores that the therapeutic β1-blocking activity of racemic bisoprolol is almost entirely attributable to the S-(-) form.

Experimental Workflow: Competitive Radioligand Binding Assay

The determination of binding affinity is a foundational experiment. Below is a representative workflow for assessing the affinity of this compound for the β1-adrenergic receptor.

Causality in Protocol Design:

-

Choice of Radioligand: [³H]-CGP 12177 is often used as it is a hydrophilic radioligand, which reduces non-specific binding to lipids and plasticware, thereby increasing the signal-to-noise ratio.

-

Non-Specific Binding Determination: Using a high concentration of a potent, non-labeled antagonist (like propranolol) is crucial to define the binding that is not to the receptor of interest. This is a self-validating step; subtracting this value from total binding yields the specific binding, which is the actual target interaction.

-

Competition Curve: Using a range of concentrations of the test compound (this compound) allows for the determination of the IC50 (the concentration that inhibits 50% of specific binding), which is then converted to the Ki using the Cheng-Prusoff equation, accounting for the concentration and affinity of the radioligand.

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity

While binding assays measure affinity, functional assays measure the biological response elicited by a compound. For a β-blocker, the key functional assay measures the inhibition of agonist-stimulated cyclic AMP (cAMP) production. β1-adrenergic receptors are Gs-coupled, meaning their activation by an agonist (like isoproterenol) stimulates adenylyl cyclase to produce the second messenger cAMP. An antagonist will block this effect.

Given its extremely low binding affinity, this compound demonstrates negligible functional antagonist activity at the β1-adrenergic receptor at clinically relevant concentrations. It does not effectively inhibit isoproterenol-stimulated cAMP production except at very high, supra-therapeutic concentrations.

β1-Adrenergic Receptor Signaling Pathway

The diagram below illustrates the canonical Gs-coupled signaling pathway for the β1-adrenergic receptor and indicates the point of action for an antagonist. While S-(-)-bisoprolol is a potent inhibitor at this step, this compound is exceptionally weak.

Caption: β1-Adrenergic receptor signaling pathway.

Pharmacokinetics and Metabolism

There is limited specific data on the pharmacokinetics of pure this compound in humans. However, studies on the racemate indicate that the metabolism of bisoprolol is not significantly stereoselective. Both enantiomers are eliminated via two primary pathways: approximately 50% is cleared unchanged by the kidneys, and the remaining 50% is metabolized by the liver, primarily through the CYP3A4 enzyme, into inactive metabolites. The plasma concentrations of the R-(+) and S-(-) enantiomers are generally found to be similar following administration of the racemate, suggesting no major stereoselective differences in absorption, distribution, or elimination.

Off-Target Effects and Safety Profile

A key reason for studying a "less active" enantiomer is to investigate potential off-target effects that could contribute to the overall safety profile of the racemic drug. To date, there is no significant evidence to suggest that this compound has clinically relevant interactions with other receptors or ion channels at therapeutic concentrations. Its low affinity for adrenergic receptors and lack of other identified targets mean it is generally considered pharmacologically inert from a safety perspective.

Conclusion and Future Directions